molecular formula C14H15N3O4 B5589000 N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5589000
M. Wt: 289.29 g/mol
InChI Key: ZTXVVPKGSPBIOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various strategies that aim to optimize yields, minimize risks, and improve the safety of the synthesis process. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid highlights a move towards safer, more controllable methods that avoid the use of hazardous oxidants, suggesting a methodology that could be adapted for the synthesis of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (艳梅 董, 2023).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives has been extensively studied, with crystal structure determinations providing insights into their molecular configurations. These studies reveal how variations in substituents affect the molecular conformation and highlight the potential for structural analysis of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide through similar methods (M. Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity of 1,2,4-oxadiazole derivatives towards cycloaddition reactions showcases the chemical versatility of these compounds. For example, the reactivity of alkyl N-(diphenylmethylene)-α,β-dehydroamino acids with nitrile oxides forms various 4,5-dihydroisoxazole and 4,5-dihydro-1,2,4-oxadiazole derivatives, demonstrating a methodological basis for exploring the reactivity of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (C. Balsamini et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of oxadiazole derivatives are critical for understanding their behavior in different environments. Studies on compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide provide a framework for assessing the physical characteristics of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, including its solubility and crystallinity (P. Bhaskar et al., 2019).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, such as their stability, reactivity, and potential for undergoing various chemical transformations, are of significant interest. The efficient preparation of derivatives without the use of catalysts, as seen in 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, suggests approaches for exploring the chemical properties of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (Lijiu Gao et al., 2013).

Mechanism of Action

The mechanism of action of “N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide” is not specified in the sources I searched .

properties

IUPAC Name

N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-6-3-8(7-11(10)20-2)12-16-14(21-17-12)13(18)15-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXVVPKGSPBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

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